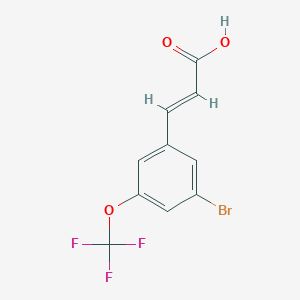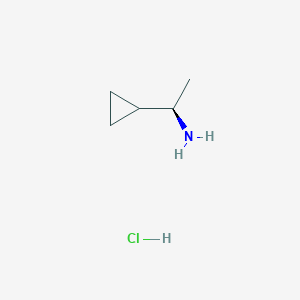
3-Amino-3-(furan-2-yl)propan-1-ol
Vue d'ensemble
Description
3-Amino-3-(furan-2-yl)propan-1-ol is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'analogues de sucres
3-Amino-3-(furan-2-yl)propan-1-ol : est un intermédiaire précieux dans la synthèse d'analogues de sucres. Ces composés sont essentiels au développement de nouveaux traitements car ils servent souvent d'inhibiteurs ou de modulateurs des processus biologiques impliquant des glucides .
Développement d'antibiotiques
La structure du composé est propice à la synthèse de diverses classes d'antibiotiques. Son cycle furanique, lorsqu'il est incorporé dans des structures antibiotiques plus importantes, peut interagir avec les enzymes bactériennes et inhiber leur fonction, ouvrant ainsi la voie à de nouveaux médicaments antibiotiques .
Agents anticancéreux
Les chercheurs utilisent This compound dans la synthèse de médicaments anticancéreux. La fraction furane est une caractéristique commune des molécules présentant une activité anticancéreuse, car elle peut être impliquée dans la perturbation de la division cellulaire .
Synthèse de tirantamycines
Ce composé sert de précurseur dans la synthèse des tirantamycines, un groupe d'antibiotiques qui se sont avérés prometteurs dans le traitement des infections bactériennes résistantes aux antibiotiques .
Résines époxydiques à base de biomasse
Dans le domaine de la science des matériaux, This compound est utilisé pour créer des résines époxydiques à base de biomasse. Ces résines sont des alternatives durables aux produits traditionnels à base de pétrole et trouvent des applications dans les revêtements, les adhésifs et les composites .
Activité antimicrobienne
Le composé a démontré une bonne activité antimicrobienne contre les champignons de type levure tels que Candida albicans. Ce qui en fait un candidat potentiel pour le développement d'agents antifongiques ou de conservateurs .
Mécanisme D'action
Mode of Action
It is known that the compound can participate in reactions under certain conditions . The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is suggested that the compound may be involved in reactions that lead to the formation of other compounds
Analyse Biochimique
Biochemical Properties
3-Amino-3-(furan-2-yl)propan-1-ol plays a significant role in biochemical reactions due to its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the hydroxyl group can form hydrogen bonds and act as a nucleophile. This compound interacts with enzymes, proteins, and other biomolecules through these functional groups. For instance, it can form hydrogen bonds with the active sites of enzymes, potentially inhibiting or modifying their activity .
Cellular Effects
This compound influences various cellular processes. It can affect cell signaling pathways by interacting with receptors or enzymes involved in signal transduction. This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins. Additionally, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The amino and hydroxyl groups can form hydrogen bonds with proteins, potentially leading to enzyme inhibition or activation. This compound may also interact with DNA or RNA, affecting gene expression. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, further influencing their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular signaling pathways. Threshold effects may be observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as oxidases or transferases, leading to the formation of metabolites that may have different biological activities. This compound can also affect metabolic flux by interacting with key enzymes in metabolic pathways, altering the levels of metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters or binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biological activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals or post-translational modifications. This compound may be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it can exert its biological effects. The localization of this compound can influence its activity and function within the cell .
Propriétés
IUPAC Name |
3-amino-3-(furan-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6(3-4-9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEDMXFZQPQWEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[(Dimethylamino)methyl]phenyl}benzoic acid](/img/structure/B1526938.png)



![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)

![2-{4-[(Dimethylamino)methyl]piperidin-1-yl}aniline](/img/structure/B1526946.png)




![2-amino-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-2-methylpentanamide](/img/structure/B1526953.png)

